molecular formula C18H19Cl2NO3S B2562975 2-(2,4-dichlorophenoxy)-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)acetamide CAS No. 1203110-03-5

2-(2,4-dichlorophenoxy)-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)acetamide

Cat. No.: B2562975
CAS No.: 1203110-03-5
M. Wt: 400.31
InChI Key: NETBXGFFTVWONG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-dichlorophenoxy)-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)acetamide is a useful research compound. Its molecular formula is C18H19Cl2NO3S and its molecular weight is 400.31. The purity is usually 95%.
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Biological Activity

The compound 2-(2,4-dichlorophenoxy)-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)acetamide is a synthetic derivative that incorporates a dichlorophenoxy group and a thiophene-substituted tetrahydropyran moiety. This combination suggests potential biological activity, particularly in areas such as herbicide efficacy and antimicrobial properties. This article reviews the biological activities associated with this compound, presenting data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The structural formula of the compound includes key functional groups that are known for their biological activities:

  • Dichlorophenoxy Group : Known for its herbicidal properties, particularly as a plant growth regulator.
  • Tetrahydropyran Ring : Often associated with various pharmacological activities.
  • Thiophene Ring : Recognized for its role in enhancing biological activity due to its electron-donating properties.

Biological Activity Overview

The biological activity of the compound can be categorized into several areas:

  • Herbicidal Activity
    • The dichlorophenoxy group is a well-documented herbicide component. Compounds containing this moiety typically exhibit selective systemic herbicidal activity against broadleaf weeds by mimicking plant hormones (auxins), leading to uncontrolled growth and eventual death of the target plants .
  • Antimicrobial Activity
    • Preliminary studies indicate that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of thiophene and tetrahydropyran have shown effectiveness against various bacterial strains, suggesting that the compound may also possess antibacterial or antifungal properties .
  • Pharmacological Activity
    • Compounds containing similar scaffolds have been reported to exhibit a range of pharmacological effects including anti-inflammatory, analgesic, and potentially anticancer activities. The presence of the tetrahydropyran ring is particularly noteworthy as it has been linked to diverse biological effects in medicinal chemistry .

Case Study 1: Herbicidal Efficacy

A study investigating the herbicidal activity of various dichlorophenoxy derivatives found that compounds similar to our target compound exhibited significant growth inhibition in broadleaf weeds. The mechanism involved the disruption of protein synthesis and cellular division in plant tissues .

Case Study 2: Antimicrobial Screening

Research conducted on thiophene derivatives demonstrated their effectiveness against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 100 to 400 µg/mL against various pathogens, indicating moderate antibacterial activity .

Data Tables

Biological ActivityCompoundMIC (µg/mL)Reference
Herbicidal2,4-DN/A
AntibacterialThiophene Derivative100–400
AntifungalTetrahydropyran DerivativeN/A

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[(4-thiophen-2-yloxan-4-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19Cl2NO3S/c19-13-3-4-15(14(20)10-13)24-11-17(22)21-12-18(5-7-23-8-6-18)16-2-1-9-25-16/h1-4,9-10H,5-8,11-12H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NETBXGFFTVWONG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)COC2=C(C=C(C=C2)Cl)Cl)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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